molecular formula C16H16N2O3S B2518062 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-20-8

4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2518062
M. Wt: 316.38
InChI Key: FJAXKCXAOVYEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound that has attracted the attention of scientists and researchers due to its potential biological and industrial applications. It belongs to the class of organic compounds known as aminobenzenesulfonamides .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of key intermediates with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is usually confirmed by physical and spectral analysis .


Molecular Structure Analysis

The molecular formula of “4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” is C18H20N2O3S. The molecular weight is 344.43. The identification of the structures of similar compounds is often performed using the analysis of IR, MS, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps. For example, the synthesis of similar compounds often involves the reaction of key intermediates with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticancer Potential

One significant area of research involves the use of sulfonamide derivatives as inhibitors of carbonic anhydrase IX, a target for cancer therapy. For instance, SLC-0111, a ureido-substituted benzenesulfonamide, has been studied for its potential in treating patients with advanced solid tumors due to its ability to inhibit carbonic anhydrase IX. This Phase 1 study aimed to determine the safety, tolerability, and appropriate dose for future clinical investigations, highlighting the compound's safety profile and supporting a 1000 mg/d daily dose for Phase 2 trials (McDonald et al., 2020).

Ocular Hypertension Treatment

Sulfonamides have also been evaluated for their efficacy in treating ocular conditions. A study on aminozolamide, a derivative of ethoxzolamide, explored its use in lowering intraocular pressure (IOP) in patients with ocular hypertension. This research indicated that while aminozolamide showed potential in IOP reduction, its effectiveness was contingent on the delivery vehicle, underscoring the importance of formulation in the development of topical treatments (Lewis et al., 1988).

Exposure and Health Implications of Parabens

Research on parabens, a class of compounds structurally similar to sulfonamides due to their benzoic acid derivatives, has been extensive, focusing on their ubiquity and potential health impacts. Studies have analyzed paraben levels in human urine and blood samples, contributing to understanding human exposure and potential health risks. These studies provide a framework for assessing the bioaccumulation and systemic effects of widely used synthetic compounds, including sulfonamides (Zhang et al., 2020).

properties

IUPAC Name

4-ethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-11-3-6-14(7-4-11)22(20,21)18-13-5-8-15-12(9-13)10-16(19)17-15/h3-9,18H,2,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAXKCXAOVYEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

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